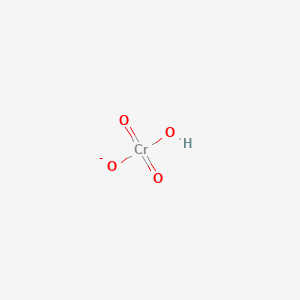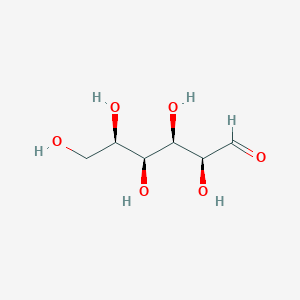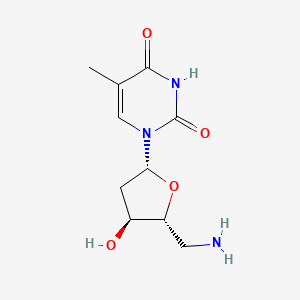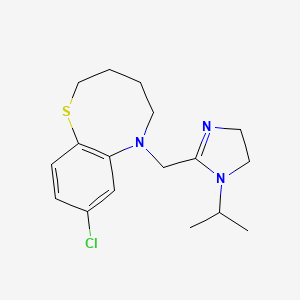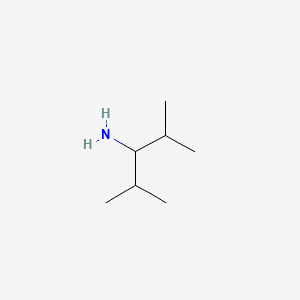
Zinc-69
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc-69 is an isotope of zinc with a mass number of 69. It has an atomic number of 30, meaning it contains 30 protons and 39 neutrons. This isotope is radioactive and has a half-life of approximately 56.4 minutes . This compound is primarily used in scientific research due to its unique properties and behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc-69 can be produced through the irradiation of copper-69 (Cu-69) in a nuclear reactor. The reaction involves the capture of a neutron by copper-69, resulting in the formation of zinc Zn-69 .
Industrial Production Methods: Industrial production of zinc Zn-69 is typically carried out in specialized facilities equipped with nuclear reactors. The process involves the precise control of neutron flux and irradiation time to ensure the efficient production of zinc Zn-69 while minimizing the formation of unwanted isotopes .
Chemical Reactions Analysis
Types of Reactions: Zinc-69 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide (ZnO) when exposed to oxygen.
Reduction: this compound can be reduced from its oxide form back to elemental zinc using reducing agents such as hydrogen gas.
Substitution: this compound can participate in substitution reactions, where it replaces another metal in a compound.
Common Reagents and Conditions:
Oxidation: Oxygen gas (O₂) at elevated temperatures.
Reduction: Hydrogen gas (H₂) at high temperatures.
Substitution: Various metal salts in aqueous solutions.
Major Products Formed:
Oxidation: Zinc oxide (ZnO).
Reduction: Elemental zinc (Zn).
Substitution: Compounds containing zinc Zn-69 in place of another metal.
Scientific Research Applications
Zinc-69 has a wide range of applications in scientific research, including:
Chemistry:
- Used as a tracer in studies of chemical reactions and mechanisms.
- Employed in the investigation of zinc’s role in catalytic processes.
Biology:
- Utilized in studies of zinc’s biological functions and its role in enzyme activity.
- Helps in understanding zinc’s involvement in cellular processes and signaling pathways.
Medicine:
- Applied in medical imaging techniques to study zinc distribution in the body.
- Used in research on zinc’s therapeutic potential and its role in various diseases.
Industry:
- Employed in the development of new materials and coatings.
- Used in the study of zinc’s corrosion resistance and its applications in protective coatings.
Mechanism of Action
Zinc-69 exerts its effects through various mechanisms, including:
Molecular Targets and Pathways:
- This compound can bind to specific proteins and enzymes, influencing their activity and function.
- It can modulate the bioavailability of ligands and the binding affinity of receptors, thereby affecting intracellular signaling pathways .
Cellular Processes:
- This compound plays a role in cellular growth, development, and differentiation.
- It is involved in the regulation of gene expression and protein synthesis.
Comparison with Similar Compounds
Zinc-64: Stable isotope with 34 neutrons.
Zinc-66: Stable isotope with 36 neutrons.
Zinc-67: Stable isotope with 37 neutrons.
Zinc-68: Stable isotope with 38 neutrons.
Uniqueness of Zinc-69:
Properties
CAS No. |
13982-23-5 |
|---|---|
Molecular Formula |
Zn |
Molecular Weight |
68.92655 g/mol |
IUPAC Name |
zinc-69 |
InChI |
InChI=1S/Zn/i1+4 |
InChI Key |
HCHKCACWOHOZIP-RNFDNDRNSA-N |
SMILES |
[Zn] |
Isomeric SMILES |
[69Zn] |
Canonical SMILES |
[Zn] |
Synonyms |
69Zn radioisotope Zinc-69 Zn-69 radioisotope |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


